N-[(4-methylphenyl)-(3-methylsulfonylphenyl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine
Description
N-[(4-Methylphenyl)-(3-Methylsulfonylphenyl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine is a complex organic compound notable for its unique structural and functional properties
Properties
IUPAC Name |
N-[(4-methylphenyl)-(3-methylsulfonylphenyl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16-8-10-17(11-9-16)21(18-5-3-6-19(15-18)28(2,26)27)24-20-7-4-13-25-14-12-23-22(20)25/h3,5-6,8-12,14-15,20-21,24H,4,7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOFXDIBTINOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=CC=C2)S(=O)(=O)C)NC3CCCN4C3=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation of this compound generally involves multi-step organic synthesis. Key starting materials include 4-methylphenyl and 3-methylsulfonylphenyl, which undergo condensation reactions followed by cyclization and subsequent functional group modifications. Conditions typically require controlled environments with specific catalysts and solvents such as dichloromethane or acetonitrile. Reaction temperatures may range from 0°C to 100°C depending on the step.
Industrial Production Methods: In an industrial context, the synthesis of this compound would be scaled up through continuous flow processes or large-scale batch reactors. These methods ensure higher yields and consistency while maintaining strict quality control. Catalysts and reagents are optimized to reduce costs and enhance efficiency.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, forming sulfoxides and sulfones when treated with oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminium hydride, resulting in the cleavage of sulfonyl groups or reduction of imidazo ring structures.
Substitution: Various nucleophilic or electrophilic substitution reactions can introduce new functional groups, utilizing reagents like halogens or organometallic compounds.
Common Reagents and Conditions: Reagents such as NaBH4 (for reduction), KMnO4 (for oxidation), and alkyl halides (for substitution) are common. Reactions are often conducted under inert atmospheres like nitrogen to prevent unwanted side reactions.
Major Products Formed: Depending on the reactions, products might include sulfoxides, alcohols, or halogenated derivatives, each with potential different applications or properties.
Scientific Research Applications
Chemistry: Utilized as a building block in complex molecule synthesis, enabling the development of new materials or catalysts. Biology: Medicine: Investigation as a candidate for drug development, especially in targeting enzymes or receptors implicated in diseases. Industry: Use in developing high-performance materials, including polymers or coatings with enhanced thermal or chemical stability.
Mechanism of Action
The mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors. Its unique structure allows it to fit into active sites, either inhibiting or activating biological processes. The imidazo[1,2-a]pyridine core is crucial for binding, while the phenyl groups offer specificity.
Comparison with Similar Compounds
Similar compounds include various imidazo[1,2-a]pyridines and derivatives thereof:
N-[(4-Methylphenyl)-(3-methylsulfonylphenyl)methyl]-imidazo[1,2-a]pyridine: Lacks the tetrahydro component, resulting in differing reactivity and biological activity.
N-[(4-Methylphenyl)-(3-hydroxyphenyl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine:
N-[(4-Methylphenyl)-(3-Methylsulfonylphenyl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine stands out due to its specific substitution pattern, which affords unique reactivity and biological activity, making it a valuable compound in both research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
